![molecular formula C17H18ClNO4 B14643316 N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine CAS No. 52461-60-6](/img/structure/B14643316.png)
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, and a phenylglycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with phenylglycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Chlorophenoxy)-2-hydroxypropyl)saccharin
- N-(3-(4-Chlorophenoxy)-2-hydroxypropyl)acetamide
Uniqueness
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
52461-60-6 |
|---|---|
Molecular Formula |
C17H18ClNO4 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-(N-[3-(4-chlorophenoxy)-2-hydroxypropyl]anilino)acetic acid |
InChI |
InChI=1S/C17H18ClNO4/c18-13-6-8-16(9-7-13)23-12-15(20)10-19(11-17(21)22)14-4-2-1-3-5-14/h1-9,15,20H,10-12H2,(H,21,22) |
InChI Key |
QWIJTPWENQOTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)Cl)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


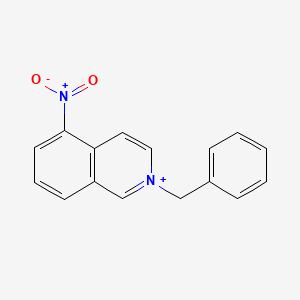

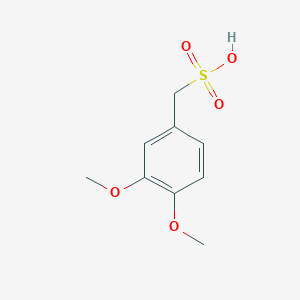
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)

![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
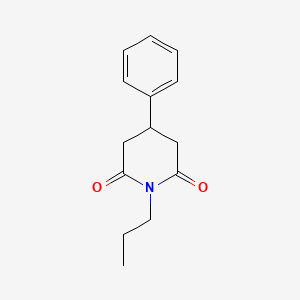
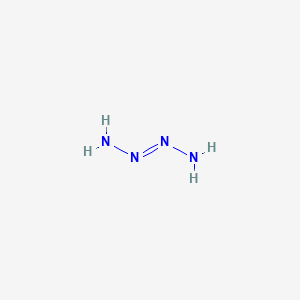
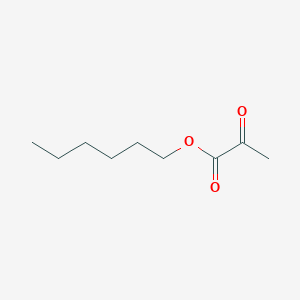


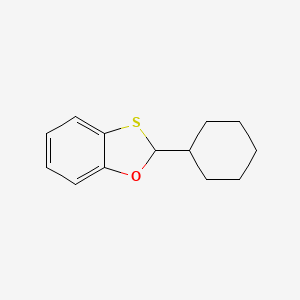
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
